Cas no 1805964-64-0 (Ethyl 4-aminomethyl-2-bromo-5-cyanophenylacetate)

Ethyl 4-aminomethyl-2-bromo-5-cyanophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-aminomethyl-2-bromo-5-cyanophenylacetate
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- Inchi: 1S/C12H13BrN2O2/c1-2-17-12(16)5-8-3-9(6-14)10(7-15)4-11(8)13/h3-4H,2,5,7,15H2,1H3
- InChI Key: MWHQNRDXJRVZKX-UHFFFAOYSA-N
- SMILES: BrC1=CC(CN)=C(C#N)C=C1CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 313
- Topological Polar Surface Area: 76.1
- XLogP3: 1.3
Ethyl 4-aminomethyl-2-bromo-5-cyanophenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015019762-250mg |
Ethyl 4-aminomethyl-2-bromo-5-cyanophenylacetate |
1805964-64-0 | 97% | 250mg |
470.40 USD | 2021-06-18 | |
Alichem | A015019762-500mg |
Ethyl 4-aminomethyl-2-bromo-5-cyanophenylacetate |
1805964-64-0 | 97% | 500mg |
823.15 USD | 2021-06-18 | |
Alichem | A015019762-1g |
Ethyl 4-aminomethyl-2-bromo-5-cyanophenylacetate |
1805964-64-0 | 97% | 1g |
1,534.70 USD | 2021-06-18 |
Ethyl 4-aminomethyl-2-bromo-5-cyanophenylacetate Related Literature
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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4. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563
Additional information on Ethyl 4-aminomethyl-2-bromo-5-cyanophenylacetate
Comprehensive Overview of Ethyl 4-aminomethyl-2-bromo-5-cyanophenylacetate (CAS No. 1805964-64-0)
Ethyl 4-aminomethyl-2-bromo-5-cyanophenylacetate (CAS No. 1805964-64-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, characterized by its aminomethyl, bromo, and cyano functional groups, serves as a versatile intermediate in synthetic chemistry. Its unique molecular structure makes it a valuable building block for designing novel bioactive molecules, particularly in drug discovery and crop protection applications.
The compound's multifunctional scaffold enables diverse chemical modifications, aligning with current trends in fragment-based drug design and precision agriculture. Researchers are particularly interested in its potential to modulate biological targets, given the electron-withdrawing effects of the cyano group and the reactivity of the bromo substituent. These features make Ethyl 4-aminomethyl-2-bromo-5-cyanophenylacetate a subject of numerous structure-activity relationship (SAR) studies.
In the context of green chemistry advancements, this compound's synthetic pathways are being optimized to reduce environmental impact. Modern catalytic methods and flow chemistry techniques are being explored to improve the efficiency of its production. The ethyl ester moiety offers additional advantages in terms of solubility and bioavailability, making it particularly relevant for prodrug development strategies.
Analytical characterization of CAS 1805964-64-0 typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods confirm the compound's high purity and structural integrity, which are critical for research applications. The aminomethyl group presents opportunities for further derivatization through amide coupling or reductive amination reactions, expanding its utility in medicinal chemistry.
From a commercial perspective, Ethyl 4-aminomethyl-2-bromo-5-cyanophenylacetate is gaining traction in the fine chemicals market. Its demand correlates with growing investments in targeted therapeutics and sustainable agrochemicals. The compound's stability under various conditions makes it suitable for global supply chains, addressing concerns about chemical degradation during transportation and storage.
Recent patent literature reveals innovative applications of this compound in kinase inhibitor development and plant growth regulation. Its structural features enable interactions with biological macromolecules, making it valuable for both human health and agricultural productivity applications. These dual-use characteristics position 1805964-64-0 as a compound of significant commercial and scientific interest.
Quality control protocols for Ethyl 4-aminomethyl-2-bromo-5-cyanophenylacetate emphasize rigorous impurity profiling to meet pharmaceutical-grade standards. The brominated aromatic core requires special handling to ensure consistent batch-to-batch performance, particularly for high-throughput screening applications. These quality considerations are paramount for researchers developing next-generation therapeutics.
Environmental fate studies of this compound indicate favorable biodegradation profiles, addressing growing concerns about chemical persistence in ecosystems. The cyano group undergoes metabolic transformations in biological systems, reducing potential bioaccumulation risks. Such characteristics make it attractive for sustainable chemistry initiatives while maintaining efficacy in intended applications.
Future research directions for CAS 1805964-64-0 include exploration of its chiral derivatives and applications in asymmetric synthesis. The compound's versatility suggests potential in materials science, particularly for designing functionalized polymers with specific electronic properties. These expanding applications demonstrate the compound's relevance across multiple scientific disciplines.
In conclusion, Ethyl 4-aminomethyl-2-bromo-5-cyanophenylacetate represents a sophisticated chemical tool with broad utility in modern research and development. Its balanced combination of reactivity, stability, and functional group diversity positions it as a valuable asset in addressing contemporary challenges in healthcare innovation and agricultural science. As synthetic methodologies advance, this compound will likely play an increasingly important role in developing solutions for global health and sustainability challenges.
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